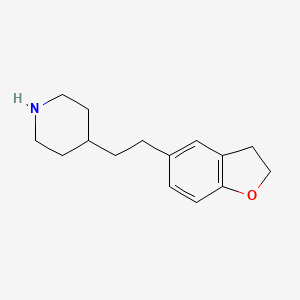

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine

説明

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine is a bicyclic heteroaromatic compound featuring a piperidine ring linked via an ethyl group to a 2,3-dihydrobenzofuran moiety. Its molecular formula is C₁₅H₂₁NO (MW: 233.34), with a hydrogen bond donor (HBD) count of 1 (piperidine NH) and hydrogen bond acceptor (HBA) count of 2 (ether and amine). The ethyl linker enhances conformational flexibility compared to methyl or rigid substitutions, influencing receptor binding and pharmacokinetics.

特性

分子式 |

C15H21NO |

|---|---|

分子量 |

231.33 g/mol |

IUPAC名 |

4-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine |

InChI |

InChI=1S/C15H21NO/c1(12-5-8-16-9-6-12)2-13-3-4-15-14(11-13)7-10-17-15/h3-4,11-12,16H,1-2,5-10H2 |

InChIキー |

INODNZYBTGGCDS-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1CCC2=CC3=C(C=C2)OCC3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine typically involves the reaction of 2,3-dihydrobenzofuran with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 2,3-dihydrobenzofuran. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .

化学反応の分析

Types of Reactions

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated compounds .

科学的研究の応用

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain natural compounds.

Industry: It can be used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations:

- Ethyl vs. Methyl Linkers : The ethyl spacer in the target compound provides greater conformational freedom compared to the methyl linker in the carboxylic acid derivative (). This flexibility may enhance binding to dynamic protein pockets.

- Aromatic Modifications : Darifenacin () incorporates diphenylacetamide and pyrrolidine moieties, increasing LogP (4.0) and enabling potent muscarinic receptor antagonism. In contrast, the target compound’s simpler structure lacks these aromatic groups, likely reducing receptor specificity but improving synthetic accessibility.

- Heterocyclic Replacements : Replacing dihydrobenzofuran with dihydroindenyl () introduces a bulkier, more lipophilic group (LogP 3.4), which may enhance membrane permeability but reduce aqueous solubility.

Pharmacokinetic and Toxicological Considerations

- Absorption : The indenyl-containing analog () has a lower topological polar surface area (21.3 Ų) than the target compound, suggesting superior intestinal absorption.

- Metabolism : Piperidine rings are prone to cytochrome P450 oxidation, whereas pyrrolidine (Darifenacin) and carboxylic acid derivatives may undergo alternative metabolic pathways (e.g., glucuronidation).

- Toxicity : The diphenyl groups in Darifenacin increase the risk of off-target interactions, while the target compound’s simpler structure may reduce such liabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。